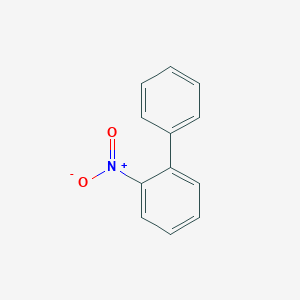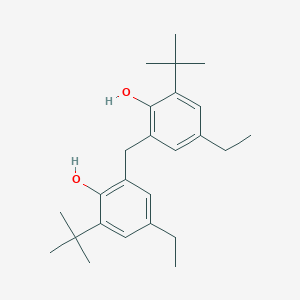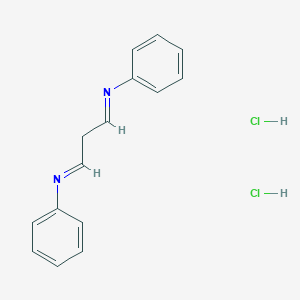
Juniperoside
Descripción general
Descripción
Juniperoside is a glycoside compound isolated from the leaves and stems of the Juniperus occidentalis Hook. (Cupressaceae), an evergreen tree commonly found along the west coast of the United States, including Northern California, Oregon, Washington, and Nevada . This compound is part of a group of acetophenone derivatives and phenylpropanoids, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Juniperoside can be isolated from the methanol extract of the leaves and stems of Juniperus occidentalis. The extraction process involves the use of silica gel, octadecylsilyl (ODS), and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) purification . The specific conditions for the HPLC purification include the use of a TSKgel-ODS 80Ts column eluted with 50% methanol .
Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for this compound, the general approach involves the extraction and purification techniques mentioned above. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: Juniperoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of this compound results in the formation of its aglycone, which can be further analyzed to determine its structure .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of acidic conditions, such as hydrochloric acid, to break the glycosidic bond and release the aglycone . Glycosylation reactions, on the other hand, involve the addition of sugar moieties to the aglycone, which can be facilitated by enzymes or chemical catalysts.
Major Products Formed: The major products formed from the hydrolysis of this compound include the aglycone and glucose . The specific structure of the aglycone depends on the type of this compound being hydrolyzed.
Aplicaciones Científicas De Investigación
Juniperoside has been studied for its various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities . These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry. In particular, this compound’s antioxidant activity has been of interest for its potential use in preventing oxidative stress-related diseases .
Mecanismo De Acción
The primary mechanism of action of juniperoside involves its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.
Comparación Con Compuestos Similares
Similar Compounds: Juniperoside is similar to other acetophenone derivatives and phenylpropanoids, such as junipediol A 8-O-β-D-glucopyranoside, dihydrosyringin, and skimmin . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific glycosidic structure and the unique combination of biological activities it exhibits. While other acetophenone derivatives may have similar antioxidant or antimicrobial properties, this compound’s specific structure allows it to interact with different molecular targets and pathways, making it a unique compound for scientific research .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIOKXMBPTKTD-BJKOHBGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)




